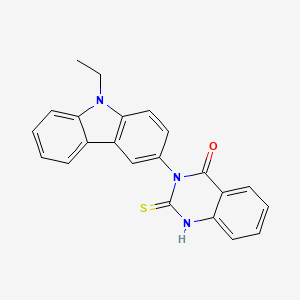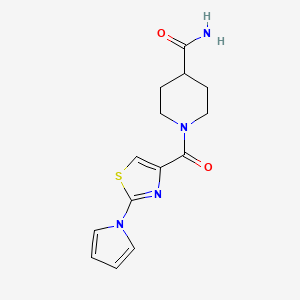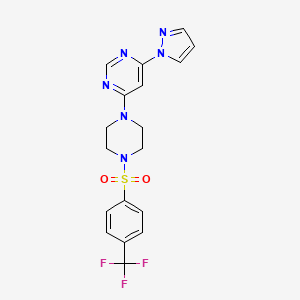
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, which are key structural motifs in this compound, has been reported . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize these structures . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene-2-carboxamide group attached to a 1,2,3,4-tetrahydroquinolin-6-yl group via an ethyl linker. The InChI code for this compound is 1S/C18H22N2OS.Chemical Reactions Analysis
The synthesis of this compound involves a cascade reaction that includes a Knoevenagel condensation and an aza-Michael–Michael addition . This reaction is valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .Scientific Research Applications
Antitubercular Activity
Compounds structurally similar to N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide have been investigated for their antitubercular properties. For instance, Marvadi et al. (2020) synthesized a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides and evaluated them for their effectiveness against Mycobacterium tuberculosis, finding several analogs with promising antitubercular activities and lower cytotoxicity profiles (Marvadi et al., 2020).
Antimicrobial Agents
This compound-related structures have been explored for their potential as antimicrobial agents. Desai et al. (2011) synthesized a series of compounds and screened them for in vitro antibacterial and antifungal activities, finding significant activity against various pathogens (Desai et al., 2011).
Antitumor Activity
Research by Liu et al. (1995) focused on the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of tetrahydroquinoline, and their evaluation for antineoplastic activity. They found that certain compounds exhibited significant antitumor activity against L1210 leukemia in mice (Liu et al., 1995).
Structural Studies and Synthesis Methods
Studies also include structural analysis and novel synthesis methods for related compounds. Abbasi et al. (2011) conducted a structural study of a related compound, providing insights into the molecular arrangement and interactions (Abbasi et al., 2011). Additionally, Mons et al. (2014) developed an enantioselective synthesis method for 1-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating the importance of such compounds in organic synthesis (Mons et al., 2014).
Photostabilizers for Poly(vinyl chloride)
In the field of material science, Balakit et al. (2015) synthesized new thiophene derivatives and evaluated their efficacy as photostabilizers for poly(vinyl chloride), indicating the potential application of related compounds in polymer science (Balakit et al., 2015).
properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-20-11-3-5-15-13-14(7-8-16(15)20)9-10-19-18(21)17-6-4-12-22-17/h4,6-8,12-13H,2-3,5,9-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNNIBUWYRYQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)

![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)
